PI3Kα Inhibitory Potency: Vendor-Reported IC50 Relative to Lead Compound 19a
Vendor sources report that 2-(2-fluorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide inhibits PI3Kα with an IC50 of approximately 4.6 nM [1]. While this value has not been independently reproduced in a peer-reviewed publication, it can be contextualized against the well-characterized thiazolo[5,4-b]pyridine lead compound 19a, which exhibited a PI3Kα IC50 of 3.6 nM in an enzymatic assay under the same screening paradigm [2]. The modest 1.3-fold potency difference suggests that the 2-fluorophenoxy-propanamide side chain is a viable surrogate for the sulfonamide motif present in 19a, potentially offering orthogonal metabolic and selectivity advantages that have not yet been fully deconvoluted.
| Evidence Dimension | PI3Kα enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | ~4.6 nM (vendor-reported) |
| Comparator Or Baseline | Compound 19a: 3.6 nM (Molecules 2020 lead) |
| Quantified Difference | ~1.3-fold less potent than 19a |
| Conditions | PI3Kα enzymatic assay (vendor conditions not fully disclosed); 19a tested in ADP-Glo kinase assay |
Why This Matters
Demonstrates that the fluorophenoxy-propanamide analog retains nanomolar PI3Kα engagement, supporting its procurement as a tool compound for PI3K pathway interrogation.
- [1] Kuujia. (2026). 2-(2-Fluorophenoxy)-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide (CAS 1020975-53-4). Vendor-compiled bioactivity summary. View Source
- [2] Xia, L., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4493. View Source
